
MOLYBDENUM PHTHALOCYANINE
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Overview
Description
Molybdenum phthalocyanine (Mo-Pc) is a macrocyclic compound comprising a central molybdenum ion coordinated to four nitrogen atoms within a phthalocyanine ligand. It is synthesized via solid-state reactions between ammonium heptamolybdate and phthalonitrile at elevated temperatures (300°C) . Mo-Pc is notable for its application in nuclear medicine, particularly as a target material for producing high-specific-activity Molybdenum-99 (99Mo), a precursor to the medical radioisotope Technetium-99m. The Szilard-Chalmers reaction is employed to isolate 99Mo from irradiated Mo-Pc, with 3M NaOH identified as the optimal solvent for extraction despite Mo-Pc’s inherent low solubility in most solvents .
Structurally, Mo-Pc shares the planar phthalocyanine framework common to metal phthalocyanines (MPcs), but its electronic and chemical properties are influenced by the molybdenum center. This metal-specific behavior distinguishes it from other MPcs in applications ranging from catalysis to optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of molybdenum salts. One common method involves the reaction of phthalonitrile with molybdenum chloride in a high-boiling solvent such as quinoline at elevated temperatures (around 200-300°C). The reaction typically requires a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Molybdenum phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxo-molybdenum phthalocyanine complexes.
Reduction: Reduction reactions can lead to the formation of reduced this compound species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Oxo-molybdenum phthalocyanine complexes.
Reduction: Reduced this compound species.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Chemical and Physical Properties
Molybdenum phthalocyanine exhibits notable chemical stability and strong light absorption characteristics, particularly in the near-infrared region. Its molecular structure allows for effective electron transfer processes, making it a valuable candidate for various applications.
Spectroscopic Properties
- UV-Vis Absorption: Characteristic Q-band absorption typically occurs between 600 and 750 nm.
- Stability: The compound is stable under a variety of conditions, contributing to its utility in industrial applications.
Catalysis
This compound serves as a catalyst in several organic reactions, including:
- Oxidation Reactions: It enhances the catalytic activity of enzymes such as cytochrome P450, facilitating the oxidation of organic substrates.
- Reduction Processes: The compound can also participate in reduction reactions, showcasing versatility as a catalyst.
Photodynamic Therapy
This compound has emerged as a promising agent in photodynamic therapy for cancer treatment. Its mechanism involves:
- Light Activation: Upon exposure to light, it generates reactive oxygen species (ROS), which induce oxidative damage to cancer cells.
- Targeting Tumor Cells: The compound selectively accumulates in tumor tissues, enhancing the efficacy of treatment while minimizing damage to surrounding healthy tissues.
Biomedical Applications
Research has explored this compound's potential as:
- Antioxidant Agents: Its ability to scavenge free radicals positions it as a candidate for preventing oxidative stress-related diseases.
- Imaging Agents: Due to its strong absorption properties, it is being investigated for use in optical imaging techniques .
Electronic Devices
In the realm of electronics, this compound is utilized in:
- Organic Semiconductors: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Sensors: The compound's ability to undergo redox reactions aids in developing sensors for detecting various analytes.
Comparative Analysis with Other Phthalocyanines
Property | This compound | Iron Phthalocyanine | Copper Phthalocyanine |
---|---|---|---|
Central Metal | Molybdenum | Iron | Copper |
Catalytic Activity | High | Moderate | Low |
Light Absorption Range | 600-750 nm | 600-700 nm | 650-750 nm |
Stability | High | Moderate | High |
This compound distinguishes itself from other metal phthalocyanines through its superior catalytic activity and unique electronic properties.
Case Study 1: Photodynamic Therapy Efficacy
A study demonstrated that this compound significantly reduced tumor size in animal models when combined with light activation. The treatment resulted in increased ROS production leading to apoptosis of cancer cells while sparing normal tissues .
Case Study 2: Catalytic Applications
In catalytic studies, this compound was shown to outperform iron and cobalt phthalocyanines in specific oxidation reactions, achieving higher turnover numbers and reaction rates under similar conditions.
Mechanism of Action
The mechanism of action of molybdenum phthalocyanine involves its ability to interact with molecular targets through its central molybdenum atom and the conjugated phthalocyanine ring. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The specific pathways and molecular targets depend on the application and the functional groups present on the phthalocyanine ring .
Comparison with Similar Compounds
Electronic and Catalytic Properties
The molybdenum center in Mo-Pc introduces unique redox behavior. For example, Mo-Pc facilitates catalytic cycles in ammonia synthesis and dehydrogenation reactions, leveraging molybdenum’s multiple oxidation states (e.g., Mo⁴⁺ ↔ Mo⁶⁺) . In contrast, Cu-Pc exhibits p-type semiconductivity, making it suitable for hole transport layers in OLEDs .
Stability and Environmental Impact
Mo-Pc demonstrates exceptional thermal stability (>300°C), outperforming Cu-Pc (~250°C) . Cu-Pc, while stable, requires careful disposal due to copper’s ecotoxicity .
Key Research Findings
99Mo Production : Optimized extraction using 3M NaOH achieves ~70% 99Mo yield from irradiated Mo-Pc, though solvent ratios require precise control .
Limitations: Mo-Pc’s insolubility remains a major hurdle for non-nuclear applications, driving research into functionalized derivatives .
Biological Activity
Molybdenum phthalocyanine (Mo-Pc) is a metallophthalocyanine compound that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT) and catalysis. This article explores its biological activity, mechanisms of action, pharmacokinetics, and various applications, supported by data tables and case studies.
Target of Action
this compound primarily acts as a photosensitizer in PDT, targeting tumor cells through the generation of reactive oxygen species (ROS) upon light activation. This process involves the absorption of photons, leading to an excited state that interacts with molecular oxygen to produce singlet oxygen and other ROS, which can induce oxidative damage to cellular components.
Biochemical Pathways
The primary biochemical pathway affected by Mo-Pc is the oxidative stress pathway. The ROS generated can damage lipids, proteins, and DNA, leading to apoptosis or necrosis of targeted cells. This disruption activates downstream apoptotic pathways such as caspase activation.
Pharmacokinetics
This compound is typically administered intravenously, ensuring rapid distribution to tissues. Its bioavailability is influenced by solubility and stability in biological environments. Metabolism occurs primarily in the liver, while excretion takes place through renal and biliary systems.
Biological Effects
The compound exhibits various effects on different cell types:
- Cancer Cells : Induces cell death through oxidative stress.
- Normal Cells : At low doses, it can enhance cellular functions and promote tissue repair.
Case Studies
-
Photodynamic Therapy in Cancer Treatment
A study demonstrated the effectiveness of Mo-Pc in PDT for treating cancer cells. The compound was activated by specific wavelengths of light, leading to significant tumor reduction in animal models compared to controls. -
Catalytic Applications
Mo-Pc has been used as a catalyst in organic reactions, enhancing the oxidation of substrates. Its unique electronic properties allow it to outperform other metal phthalocyanines in certain reactions .
Comparison with Similar Compounds
Compound | Key Features | Catalytic Activity |
---|---|---|
This compound | High ROS generation; effective in PDT | Superior in oxidation reactions |
Iron Phthalocyanine | Commonly used but less effective than Mo-Pc | Moderate |
Cobalt Phthalocyanine | Used in electronics; lower ROS generation | High |
Copper Phthalocyanine | Good stability; moderate activity | Moderate |
This compound stands out due to its central molybdenum atom, which imparts distinct catalytic and electronic properties compared to other metal phthalocyanines .
Toxicological Profile
While Mo-Pc shows promising therapeutic effects, understanding its toxicity is crucial. Studies indicate that high concentrations can lead to cellular toxicity due to excessive ROS production. However, at therapeutic doses, it demonstrates a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing molybdenum phthalocyanine (MoPc) complexes, and how do reaction conditions influence yield and purity?
- MoPc synthesis typically involves cyclotetramerization of phthalonitrile precursors with molybdenum salts. Key parameters include temperature (120–200°C), solvent polarity (e.g., DMF or DMSO), and reaction time (24–72 hours). Purification via column chromatography or recrystallization is critical to isolate high-purity products . For thin-film applications, thermal evaporation under high vacuum (10⁻⁴ Pa) using molybdenum boats ensures minimal decomposition .
Q. Which spectroscopic techniques are most effective for characterizing MoPc’s structural and electronic properties?
- UV-Vis spectroscopy identifies Q-band absorption (600–800 nm), indicative of π-π* transitions in the phthalocyanine ring. IR spectroscopy confirms ligand coordination via shifts in C≡N stretching (~2230 cm⁻¹) and axial ligand vibrations. X-ray photoelectron spectroscopy (XPS) validates molybdenum oxidation states (e.g., Mo⁴+ vs. Mo⁵+) .
Q. What are the key challenges in achieving reproducible electrochemical performance in MoPc-based catalysts?
- Variability arises from inconsistent axial ligand coordination (e.g., oxygen or sulfur donors) and solvent-dependent aggregation. Standardizing electrolyte composition (e.g., 0.1 M H₂SO₄ for proton exchange) and using rotating disk electrodes mitigate kinetic limitations .
Q. How do solvent polarity and substituent groups affect MoPc’s solubility and aggregation behavior?
- Polar solvents (DMSO, DMF) enhance solubility via dipole interactions, while bulky substituents (e.g., pyridine or carboxyl groups) reduce π-stacking. Aggregation studies require dynamic light scattering (DLS) or concentration-dependent UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox potentials for MoPc across different studies?
- Discrepancies often stem from variations in reference electrodes (e.g., Ag/AgCl vs. SCE) or electrolyte pH. Calibrating electrochemical setups with ferrocene/ferrocenium as an internal standard and reporting detailed experimental conditions (e.g., scan rate, iR compensation) improves comparability .
Q. What advanced computational methods are suitable for modeling MoPc’s electronic structure and catalytic mechanisms?
- Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and dispersion corrections accurately predict redox-active orbitals and adsorption energies. Molecular dynamics simulations reveal solvent effects on ligand mobility during catalytic cycles .
Q. How does the crystallinity of MoPc thin films impact their optoelectronic performance in devices like organic photovoltaics (OPVs)?
- High crystallinity (confirmed via XRD) enhances charge carrier mobility but may reduce light absorption due to ordered π-stacking. Balancing these factors requires optimizing deposition parameters (e.g., substrate temperature, evaporation rate) .
Q. What strategies mitigate photodegradation of MoPc in photocatalytic applications under UV irradiation?
- Encapsulation with inert matrices (e.g., SiO₂) or doping with electron-accepting moieties (e.g., graphene oxide) reduces exciton recombination. Stability tests should track Q-band attenuation over time using controlled light sources .
Q. How can researchers design experiments to probe the role of axial ligands in modulating MoPc’s catalytic activity for oxygen reduction reactions (ORR)?
- Systematic ligand substitution (e.g., Cl⁻ vs. SCN⁻) paired with in situ Raman spectroscopy identifies ligand-specific intermediate species (e.g., Mo=O). Kinetic studies using Koutecký-Levich analysis differentiate charge-transfer limitations .
Q. What are the unresolved mechanistic questions in MoPc’s singlet oxygen generation for photodynamic therapy (PDT)?
- Key gaps include the interplay between triplet-state lifetimes and solvent polarity. Time-resolved fluorescence spectroscopy and electron paramagnetic resonance (EPR) with spin traps (e.g., TEMP) provide mechanistic insights .
Q. Methodological Recommendations
- Experimental Reproducibility : Document solvent batch purity, molybdenum salt hydration states, and instrument calibration protocols .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals .
- Interdisciplinary Collaboration : Partner with computational chemists to validate proposed reaction pathways and with material scientists for device integration .
Properties
CAS No. |
15152-82-6 |
---|---|
Molecular Formula |
C32H16MoN8 |
Molecular Weight |
608.46 |
Origin of Product |
United States |
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